

Step-by-step protocol for 5-Aminononane synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Aminononane

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An Application Note for the Synthesis of 5-Aminononane

Topic: Step-by-step protocol for **5-Aminononane** synthesis Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminononane (also known as 5-nonylamine) is a primary aliphatic amine with the chemical formula C₉H₂₁N.[1][2][3][4] Structurally, it features a nine-carbon chain with an amino group (-NH₂) located at the central, fifth carbon position.[1] This configuration imparts specific physical and chemical properties that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1] Its molecular weight is approximately 143.27 g/mol, and it is identified by the CAS Registry Number 2198-45-0.[1][2][5]

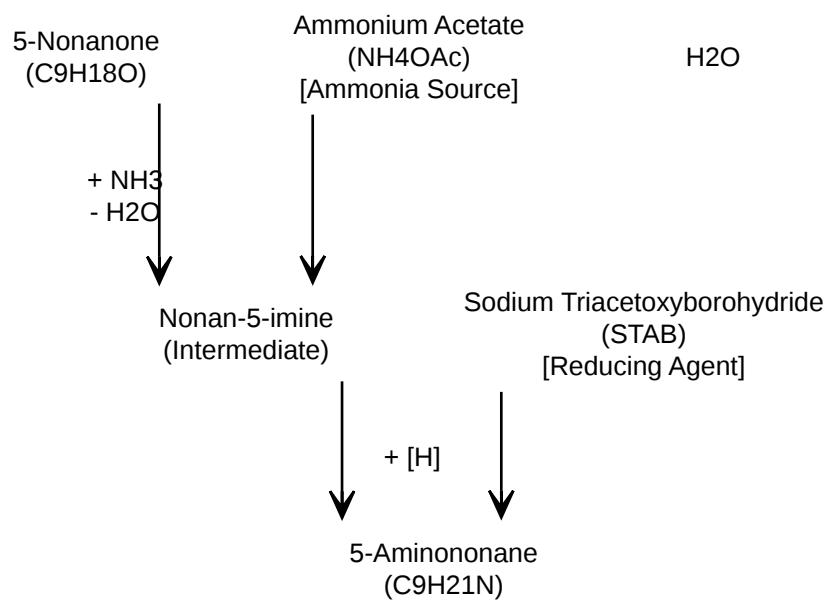
While several synthetic routes exist for the preparation of amines, reductive amination of a corresponding ketone stands out as the most versatile and widely employed approach for synthesizing **5-aminononane**.[1][6][7] This method is favored for its operational simplicity, high atom economy, and excellent yields.[1] The process involves the reaction of 5-nonenone with an ammonia source to form an intermediate imine, which is then reduced *in situ* to the desired primary amine.[1][6] This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of **5-aminononane** via reductive amination using sodium triacetoxyborohydride.

Principle of Reductive Amination

The synthesis proceeds as a one-pot reaction, which can be conceptually divided into two key stages:

- **Imine Formation:** 5-nonenone reacts with an ammonia source (here, ammonium acetate) in a reversible condensation reaction. The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to yield a C=N double bond, forming the corresponding imine.[1][6]
- **Imine Reduction:** A selective reducing agent is used to reduce the imine to a saturated amine. The choice of reducing agent is critical to ensure that the imine is reduced preferentially over the starting ketone.[1][8]

Reaction Pathway: 5-Nonanone to 5-Aminononane



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Caption: Reductive amination pathway from ketone to primary amine.

Methodology: Synthesis via Reductive Amination

This protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) as the reducing agent. While Sodium Cyanoborohydride (NaBH_3CN) has been traditionally used, achieving yields of 75-85%, STAB is a superior alternative.^[1] It is less toxic, requires no stringent pH control, and its bulky nature enhances selectivity, typically affording higher yields of 80-92% under mild conditions.^{[1][9]}

Materials and Equipment

| Reagents & Chemicals | Equipment |
|--|--|
| 5-Nonanone ($\geq 98\%$) | Round-bottom flask (250 mL) |
| Ammonium Acetate (NH_4OAc , $\geq 98\%$) | Magnetic stirrer and stir bar |
| Sodium Triacetoxyborohydride (STAB) | Reflux condenser |
| 1,2-Dichloroethane (DCE, anhydrous) | Inert gas line (Nitrogen or Argon) |
| Sodium Hydroxide (NaOH , 1M aq. soln.) | Separatory funnel |
| Dichloromethane (DCM) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO_4) | Standard laboratory glassware |
| Deionized Water | Thin-Layer Chromatography (TLC) plates |

Quantitative Data for Synthesis

| Reagent | MW (g/mol) | Amount | Moles | Equivalents |
|--------------------------|--------------|--------|------------|-------------|
| 5-Nonanone | 142.24 | 5.00 g | 35.15 mmol | 1.0 |
| Ammonium Acetate | 77.08 | 8.13 g | 105.5 mmol | 3.0 |
| STAB | 211.94 | 8.94 g | 42.18 mmol | 1.2 |
| 1,2-Dichloroethane (DCE) | - | 100 mL | - | - |

Detailed Step-by-Step Protocol

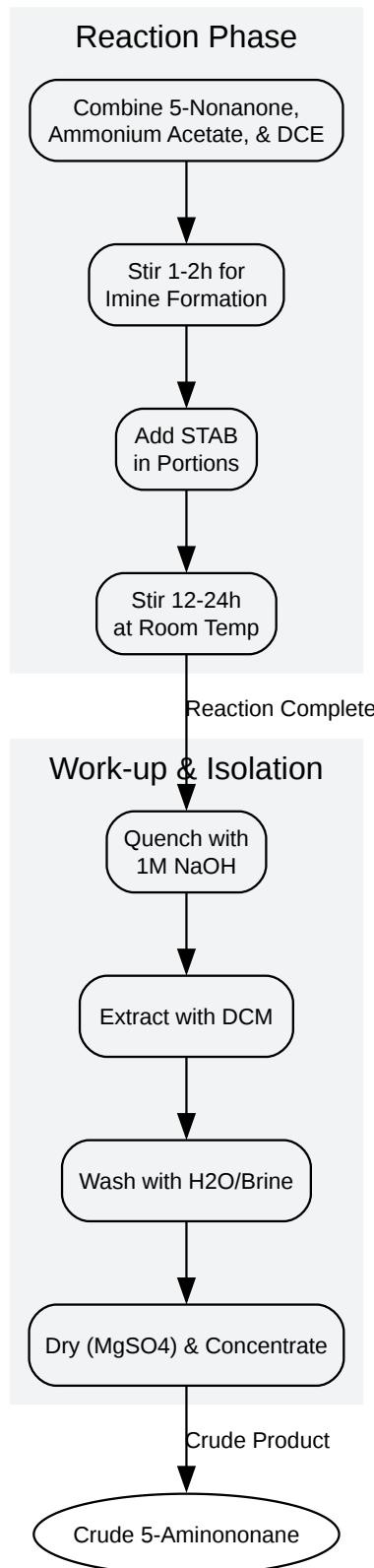
PART 1: Reaction Setup and Execution

- **Flask Preparation:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nonenone (5.00 g, 35.15 mmol) and ammonium acetate (8.13 g, 105.5 mmol).
- **Solvent Addition:** Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.
- **Imine Formation:** Stir the mixture vigorously at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The solution will likely remain a suspension.
- **Addition of Reducing Agent:** Carefully add sodium triacetoxyborohydride (STAB) (8.94 g, 42.18 mmol) to the suspension in small portions over 15-20 minutes. **Causality Note:** Portion-wise addition helps to control any potential exotherm and ensures a steady reaction rate.
- **Reaction:** Allow the reaction to stir at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone spot has disappeared.

PART 2: Work-up and Isolation

- **Quenching:** Once the reaction is complete, carefully quench it by slowly adding 50 mL of 1M aqueous sodium hydroxide (NaOH) solution. Stir for 15 minutes. **Causality Note:** The basic solution neutralizes the acetic acid byproduct from STAB and deprotonates the ammonium salt of the product, liberating the free amine into the organic phase.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane (DCM).
- **Combine and Wash:** Combine all organic layers and wash them with 50 mL of deionized water, followed by 50 mL of brine to remove residual water-soluble impurities.
- **Drying and Concentration:** Dry the combined organic phase over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent using a rotary evaporator to yield the crude **5-aminononane** as an oil.

Experimental Workflow



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Caption: Workflow for the synthesis and isolation of crude **5-aminononane**.

Purification Protocol: Fractional Vacuum Distillation

The crude product contains the desired **5-aminononane** along with potential impurities.

Fractional distillation is the most effective method for purifying simple aliphatic amines on a laboratory scale, separating compounds based on differences in their boiling points.[\[1\]](#)

- Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.
- Transfer Crude Product: Transfer the crude oil into the distillation flask.
- Apply Vacuum: Gradually apply vacuum to the system. **5-Aminononane** has a boiling point of approximately 191-193 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent thermal decomposition.
- Heating: Gently heat the distillation flask using a heating mantle.
- Collect Fractions: Discard any initial low-boiling fractions. Collect the fraction that distills at the expected boiling point for **5-aminononane** under the applied vacuum. Typical recovery yields from distillation range from 70-90%.[\[1\]](#)
- Final Product: The collected fraction should be a clear, colorless liquid, which is the purified **5-aminononane**.

Characterization of 5-Aminononane

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

| Analysis Technique | Expected Result |
|---|--|
| Mass Spectrometry (EI) | Molecular Ion (M^+): $m/z = 143$. Key Fragments: $m/z = 86$ (from cleavage alpha to the nitrogen), $m/z = 30$. ^{[2][5]} |
| ^1H NMR (CDCl_3) | Signals corresponding to the butyl chains (triplets and multiplets between $\sim 0.9\text{-}1.5$ ppm), a signal for the methine proton (CH-N) around ~ 2.7 ppm, and a broad singlet for the amine protons ($-\text{NH}_2$) which can vary in chemical shift. ^[10] |
| ^{13}C NMR (CDCl_3) | Five distinct signals are expected due to the molecule's symmetry: four for the butyl chains and one for the methine carbon attached to the nitrogen. ^[5] |
| IR Spectroscopy (Neat) | Characteristic N-H stretching vibrations for a primary amine in the range of $3300\text{-}3400\text{ cm}^{-1}$, and C-H stretching just below 3000 cm^{-1} . ^{[2][3][5]} |

Safety and Handling

- Reagents: Handle all chemicals in a well-ventilated fume hood. 1,2-dichloroethane is a suspected carcinogen. Sodium triacetoxyborohydride can react with moisture; handle it in a dry environment.
- Product: **5-Aminononane** is expected to be an irritant to the skin and eyes.^[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
- Disposal: Dispose of all chemical waste according to institutional and local regulations.

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- To cite this document: BenchChem. [Step-by-step protocol for 5-Aminononane synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583900#step-by-step-protocol-for-5-aminononane-synthesis]

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